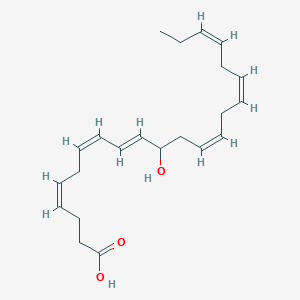
11-Hdohe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxydocosahexaenoic acid (11-Hdohe) is a hydroxylated derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid. It is a member of the hydroxydocosahexaenoic acids family, which are metabolites of DHA. The structure of this compound consists of docosahexaenoic acid with a hydroxy group located at position 11 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
11-Hdohe can be synthesized through the photooxidation of docosahexaenoic acid under an oxygen-saturated atmosphere, using methylene blue as a photosensitizer. The resulting hydroperoxides are then reduced to hydroxides using sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound involves bioconversion using whole-cell systems. For example, Escherichia coli expressing lipoxygenase from Shewanella hanedai can convert docosahexaenoic acid to this compound under optimized conditions, including temperature, pH, solvent type, and substrate concentration .
Analyse Des Réactions Chimiques
Types of Reactions
11-Hdohe undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxylipins.
Reduction: Reduction of hydroperoxides to hydroxides.
Substitution: Potential substitution reactions involving the hydroxy group.
Common Reagents and Conditions
Oxidation: Oxygen and photosensitizers like methylene blue.
Reduction: Sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Formation of various oxylipins.
Reduction: Conversion of hydroperoxides to hydroxides.
Applications De Recherche Scientifique
11-Hdohe has several scientific research applications, including:
Mécanisme D'action
11-Hdohe exerts its effects primarily through its role as a lipid mediator. It is involved in the resolution of inflammation by modulating the release of cytokines and oxylipins. It acts on peroxisome proliferator-activated receptors (PPARs), particularly PPARβ, to induce the release of anti-inflammatory cytokines like interleukin-10 (IL-10) and inhibit the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxydocosahexaenoic acid (4-Hdohe)
- 7-Hydroxydocosahexaenoic acid (7-Hdohe)
- 14-Hydroxydocosahexaenoic acid (14-Hdohe)
- 17-Hydroxydocosahexaenoic acid (17-Hdohe)
Uniqueness
11-Hdohe is unique due to its specific position of the hydroxy group, which influences its biological activity and role in inflammation resolution. It is a strong inducer of pro-resolution substances and has distinct effects on cytokine release compared to other hydroxydocosahexaenoic acids .
Propriétés
Numéro CAS |
87018-59-5 |
|---|---|
Formule moléculaire |
C22H32O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(4Z,7E,9E,13Z,16Z,19Z)-11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10+,14-11-,15-12-,19-16+ |
Clé InChI |
LTERDCBCHFKFRI-KEFMQFBKSA-N |
SMILES |
CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CCC(=O)O)O |
SMILES canonique |
CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |
Synonymes |
11-hydroxy Docosahexaenoic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















